molecular formula C25H32N2O7S B2646807 ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 920479-18-1

ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2646807
CAS No.: 920479-18-1
M. Wt: 504.6
InChI Key: BVIPPFCUIKCFMY-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an acetyl group, and a triethoxybenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of the Triethoxybenzamido Moiety: This step involves the coupling of the triethoxybenzamido group to the thieno[2,3-c]pyridine core using amide bond formation reactions, typically employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 6-acetyl-2-(3,4,5-triethoxyphenylamino)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to the presence of the triethoxybenzamido moiety, which imparts specific chemical properties and potential biological activities. This distinguishes it from similar compounds that may have different substituents or functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O7S/c1-6-31-18-12-16(13-19(32-7-2)22(18)33-8-3)23(29)26-24-21(25(30)34-9-4)17-10-11-27(15(5)28)14-20(17)35-24/h12-13H,6-11,14H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPPFCUIKCFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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